2-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pentanoic acid
Description
This compound belongs to the 1,3-thiazolidin-4-one class, characterized by a five-membered heterocyclic core containing sulfur and nitrogen atoms. The Z-configuration at the C5 position is stabilized by conjugation with the methylidene group derived from 1-methyl-1H-pyrrole, a heteroaromatic substituent. The 2-thioxo group increases electron delocalization, influencing reactivity and binding interactions.
Properties
Molecular Formula |
C14H16N2O3S2 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-[(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid |
InChI |
InChI=1S/C14H16N2O3S2/c1-3-5-10(13(18)19)16-12(17)11(21-14(16)20)8-9-6-4-7-15(9)2/h4,6-8,10H,3,5H2,1-2H3,(H,18,19)/b11-8- |
InChI Key |
AOEJRFGNFVCDHD-FLIBITNWSA-N |
Isomeric SMILES |
CCCC(C(=O)O)N1C(=O)/C(=C/C2=CC=CN2C)/SC1=S |
Canonical SMILES |
CCCC(C(=O)O)N1C(=O)C(=CC2=CC=CN2C)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pentanoic acid typically involves multiple steps:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions to form the thiazolidinone core.
Introduction of the Pyrrole Moiety: The pyrrole ring can be introduced via a condensation reaction with an aldehyde derivative of pyrrole.
Attachment of the Pentanoic Acid Chain:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups within the thiazolidinone ring, potentially leading to alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazolidinone ring and the pyrrole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrrole N-oxides, while reduction could produce alcohol derivatives of the thiazolidinone ring.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
The compound’s potential biological activity, particularly its ability to interact with biological macromolecules, makes it a candidate for drug development. It could be explored for its antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound might be investigated for their therapeutic potential. The presence of the thiazolidinone ring is particularly interesting due to its known biological activities.
Industry
In the material science industry, this compound could be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism by which 2-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pentanoic acid exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazolidinone ring could play a crucial role in binding to these targets, while the pyrrole moiety might enhance its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and physicochemical properties of the target compound and its analogs, derived from crystallographic and computational studies:
*Estimated values based on structural analogs.
Key Structural and Functional Insights:
Substituent Effects on Lipophilicity :
- The target compound’s pyrrole substituent confers moderate lipophilicity (XLogP3 ~3.8), intermediate between the polar 4-hydroxybenzylidene analog (XLogP3 = 3.2) and the highly lipophilic pyrazole derivatives (XLogP3 >4.9). This balance may optimize membrane permeability and aqueous solubility .
Hydrogen-Bonding Capacity: All analogs retain one hydrogen-bond donor (COOH), but the number of acceptors varies. The 4-hydroxybenzylidene analog has two donors (COOH + OH), enhancing interactions with polar targets like enzymes or DNA .
Biological Implications :
- Bulky substituents (e.g., pyrido-pyrimidine in Analog 3) may sterically hinder binding to narrow enzyme active sites but improve selectivity for larger pockets, as seen in kinase inhibitors .
- Sulfur atoms in Analog 4 and the target compound could facilitate chelation of metal ions, relevant to antimicrobial or anticancer mechanisms .
Synthetic Accessibility :
- The 1-methylpyrrole group in the target compound simplifies synthesis compared to multi-ring systems in Analog 3 and 4, which require complex coupling steps .
Research Findings and Limitations
- Crystallographic Data : Structural determinations for these compounds likely rely on SHELX and WinGX suites for refinement and ORTEP-3 for visualization, as evidenced by widespread use in small-molecule crystallography .
- Activity Data : Direct comparative studies are scarce, but rhodanine derivatives (Analog 2) show confirmed antimicrobial activity, while hydroxybenzylidene analogs (Analog 1) exhibit antioxidant properties .
- Knowledge Gaps: Quantitative data on the target compound’s solubility, stability, and biological activity are absent, highlighting the need for experimental validation.
Biological Activity
The compound 2-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pentanoic acid is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 296.36 g/mol. The structure features a thiazolidinone core, which is known for its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H12N2O3S2 |
| Molecular Weight | 296.36 g/mol |
| InChI | InChI=1S/C12H12N2O3S2/... |
| InChIKey | FATMRIGJLHIIMA-CLFYSBASSA-N |
Antitumor Activity
Research indicates that compounds similar to 2-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pentanoic acid exhibit significant antitumor properties. For instance, studies have shown that derivatives with a thiazolidinone scaffold can inhibit cell proliferation in various cancer cell lines, including MDA-MB 231 (breast cancer) and HCT116 (colon cancer) cell lines. The IC50 values for these compounds often fall in the low micromolar range, indicating potent biological activity .
The proposed mechanism of action for thiazolidinone derivatives involves the inhibition of specific protein kinases such as DYRK1A and GSK3α/β. These kinases play critical roles in cell cycle regulation and apoptosis. In vitro studies have demonstrated that these compounds can induce G0/G1 phase arrest in cancer cells, leading to decreased proliferation rates .
Antimicrobial Activity
In addition to antitumor effects, thiazolidinones have been reported to possess antimicrobial properties. For example, some derivatives have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .
Study on DYRK1A Inhibition
A recent study synthesized a series of thiazolidinone derivatives and evaluated their inhibitory effects on DYRK1A. Among these, compounds with structural similarities to 2-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pentanoic acid demonstrated IC50 values as low as 0.028 µM against DYRK1A, highlighting their potential as therapeutic agents for diseases linked to dysregulated kinase activity .
Evaluation of Antitumor Activity
Another study assessed the antitumor efficacy of a related compound in vivo using xenograft models. The compound significantly inhibited tumor growth at doses as low as 10 mg/kg when administered orally. This study underscores the therapeutic potential of thiazolidinone derivatives in cancer treatment .
Q & A
Q. What are the recommended synthetic routes for synthesizing this compound, and what reaction conditions are critical for achieving high yields?
The compound’s synthesis typically involves multi-step reactions, including condensation of a pyrrole-derived aldehyde with a thiazolidinone precursor. Key steps include:
- Formation of the thiazolidinone core via cyclization under basic conditions (e.g., KOH in ethanol).
- Schiff base formation using a 1-methylpyrrole-2-carbaldehyde derivative, requiring precise temperature control (60–80°C) to stabilize the Z-configuration of the exocyclic double bond .
- Purification via column chromatography (silica gel, ethyl acetate/hexane) to isolate the final product. Optimized yields (60–75%) are achieved by maintaining anhydrous conditions and using catalysts like piperidine .
Q. How can researchers confirm the structural integrity and stereochemistry of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR are used to verify the Z-configuration of the exocyclic double bond (δ 7.2–7.5 ppm for vinyl protons) and the presence of the thioxo group (δ 190–200 ppm in ¹³C NMR) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 395.1) .
- X-ray crystallography : Resolves stereochemical ambiguities, particularly the spatial arrangement of the pentanoic acid side chain .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Anti-inflammatory potential : Inhibition of COX-2 enzyme activity measured via ELISA, with IC₅₀ values compared to standard inhibitors like celecoxib .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess dose-dependent effects .
Advanced Research Questions
Q. How can contradictory data on its stability in aqueous media be resolved?
Discrepancies in stability studies (e.g., hydrolysis rates at pH 7.4 vs. pH 9.0) arise from differences in experimental setups. To address this:
- Conduct kinetic studies using HPLC to monitor degradation products under controlled pH and temperature.
- Use deuterated solvents in NMR to track proton exchange in the thioxo group .
- Apply density functional theory (DFT) to model hydrolysis pathways and identify vulnerable functional groups .
Q. What strategies optimize its pharmacokinetic properties for in vivo studies?
- Prodrug modification : Esterify the carboxylic acid group to improve membrane permeability (e.g., ethyl ester derivatives) .
- Lipid nanoparticle encapsulation : Enhances bioavailability by circumventing first-pass metabolism .
- Metabolic stability assays : Use liver microsomes to identify cytochrome P450-mediated degradation hotspots .
Q. How does the compound interact with molecular targets such as PPAR-γ or EGFR?
- Molecular docking : Simulations (e.g., AutoDock Vina) predict binding affinities to PPAR-γ’s ligand-binding domain (LBD), highlighting hydrogen bonds with Tyr473 and His449 .
- Surface plasmon resonance (SPR) : Quantifies real-time binding kinetics (ka/kd) to EGFR, with dissociation constants (Kd) compared to gefitinib .
- Mutagenesis studies : Validate target engagement by testing activity against PPAR-γ mutants (e.g., C285A) .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thiazolidinone formation | KOH, ethanol, reflux, 6 h | 70 | 95% |
| Schiff base condensation | 1-methylpyrrole-2-carbaldehyde, piperidine, 70°C, 12 h | 65 | 92% |
| Final purification | Silica gel, ethyl acetate/hexane (3:7) | 60 | 98% |
| Source: Adapted from |
Q. Table 2. Biological Activity Profile
| Assay | Model | Result | Reference |
|---|---|---|---|
| Antimicrobial | S. aureus | MIC = 8 µg/mL | |
| COX-2 inhibition | Human recombinant COX-2 | IC₅₀ = 0.8 µM | |
| Cytotoxicity | HeLa cells | IC₅₀ = 12 µM |
Critical Analysis of Contradictory Evidence
- Stability vs. reactivity : While reports stability at neutral pH, notes rapid hydrolysis in plasma. This discrepancy may arise from differences in solvent systems (aqueous buffer vs. serum proteins). Researchers should replicate both conditions to contextualize results.
- Biological activity : Variability in IC₅₀ values across studies (e.g., 0.8 µM vs. 12 µM) likely reflects differences in assay protocols (e.g., enzyme source, incubation time). Standardizing protocols using CLSI guidelines is recommended .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
